

An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 3-chloro-2-nitrobenzoate

Cat. No.: B1590537

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of **Methyl 3-chloro-2-nitrobenzoate**, a halogenated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this document synthesizes known information with established principles of organic chemistry to offer a robust technical resource. In instances where direct experimental data is unavailable, information is supplemented by data from closely related isomers and theoretical predictions to provide a comprehensive understanding of its chemical nature and potential utility.

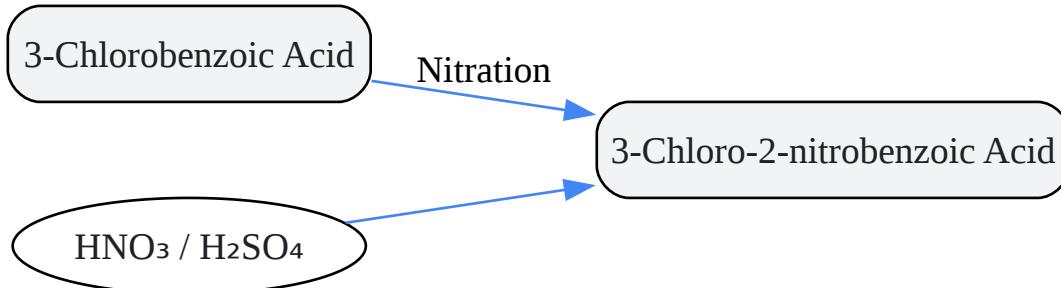
Molecular Structure and Physicochemical Properties

Methyl 3-chloro-2-nitrobenzoate (CAS No. 42087-81-0) is a substituted aromatic ester. The core of the molecule is a benzene ring functionalized with a methyl ester group (-COOCH₃), a chloro group (-Cl), and a nitro group (-NO₂). The specific arrangement of these substituents, with the chloro group at position 3 and the nitro group at position 2 relative to the methyl ester, imparts distinct electronic and steric properties that govern its reactivity and potential applications.

Key Physicochemical Data:

Property	Value	Source
CAS Number	42087-81-0	--INVALID-LINK--
Molecular Formula	C ₈ H ₆ CINO ₄	--INVALID-LINK--
Molecular Weight	215.59 g/mol	--INVALID-LINK--
Appearance	Solid (predicted)	General Knowledge
Purity	Typically ≥97% (commercial)	General Knowledge

The presence of the electron-withdrawing nitro and chloro groups significantly influences the electron density of the aromatic ring, making it electron-deficient. The ortho-positioning of the bulky nitro group relative to the ester functionality can introduce steric hindrance, which may affect its reactivity in certain transformations.


Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for **Methyl 3-chloro-2-nitrobenzoate** is not widely published, its synthesis can be logically approached through the esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid.

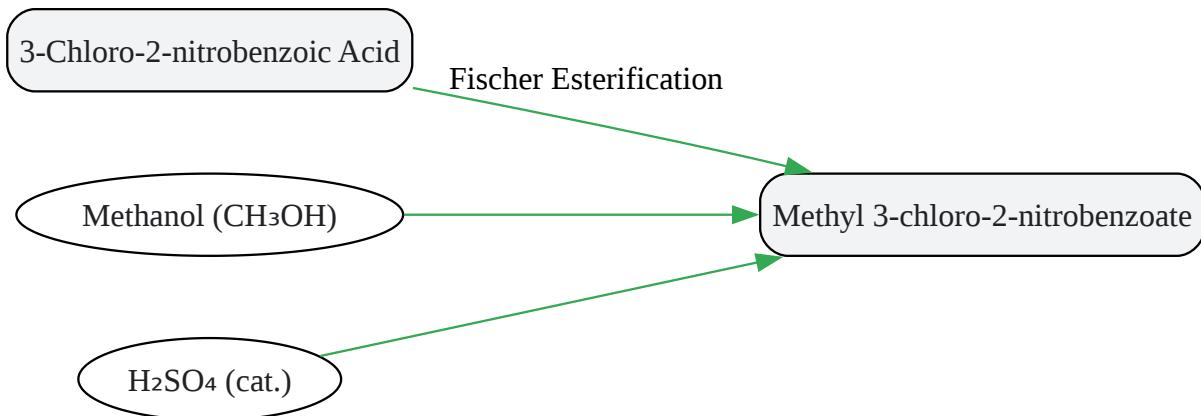
Synthesis of the Precursor: 3-Chloro-2-nitrobenzoic acid

The synthesis of 3-chloro-2-nitrobenzoic acid is a critical first step. A plausible synthetic route involves the nitration of 3-chlorobenzoic acid.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 1: Proposed synthesis of 3-chloro-2-nitrobenzoic acid.


Experimental Protocol (Representative):

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Addition of Substrate: Slowly add 3-chlorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 15 °C.
- Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
- Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-chloro-2-nitrobenzoic acid.

Esterification to Methyl 3-chloro-2-nitrobenzoate

The final step is the esterification of 3-chloro-2-nitrobenzoic acid, commonly achieved through Fischer esterification.

Reaction Scheme:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 3-chloro-2-nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1590537#structure-of-methyl-3-chloro-2-nitrobenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com